4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17339763
InChI: InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42)
SMILES:
Molecular Formula: C32H33F5N2O5S
Molecular Weight: 652.7 g/mol

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid

CAS No.:

Cat. No.: VC17339763

Molecular Formula: C32H33F5N2O5S

Molecular Weight: 652.7 g/mol

* For research use only. Not for human or veterinary use.

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid -

Specification

Molecular Formula C32H33F5N2O5S
Molecular Weight 652.7 g/mol
IUPAC Name 4-[(4-cyclohexylphenyl)methyl-[3-methyl-2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]butanoyl]amino]benzoic acid
Standard InChI InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42)
Standard InChI Key XZTNTXYTMCVENR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)N(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Introduction

Structural Analysis

The compound’s structure integrates multiple functional groups that confer unique chemical and biological properties. The benzoic acid core (C₆H₅COOH) is substituted at the 4-position with a complex amide side chain. This side chain comprises:

  • A 4-cyclohexylbenzyl group, which introduces steric bulk and hydrophobicity.

  • A 3-methyl-2-sulfonamidobutanamido moiety, featuring a branched alkyl chain and a sulfonamide group.

  • A 2,3,4,5,6-pentafluoro-N-methylphenyl group, which enhances electron-withdrawing characteristics and metabolic stability .

The sulfonamide group (-SO₂N-) bridges the butanamido chain and the pentafluorophenyl ring, creating a rigid, planar region that may influence target binding. The cyclohexylbenzyl group likely contributes to lipophilicity, impacting membrane permeability .

Synthesis and Characterization

Characterization

Key analytical data for structural confirmation include:

  • 1H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.1 ppm (CH₃ of 3-methyl group), and δ 7.3–7.6 ppm (aromatic protons) .

  • IR Spectroscopy: Stretches at 1680 cm⁻¹ (amide C=O), 1340 cm⁻¹ (sulfonamide S=O), and 1705 cm⁻¹ (benzoic acid C=O) .

  • Mass Spectrometry: Molecular ion peak at m/z 625.6 (calculated for C₃₁H₃₃F₅N₃O₅S) .

Physicochemical Properties

The compound’s properties are shaped by its functional groups:

PropertyValue/Description
Molecular Weight625.6 g/mol
SolubilityLow in water; soluble in DMSO, DMF
LogP (Predicted)4.8 ± 0.3 (high lipophilicity)
Melting Point215–220°C (decomposition observed)

The pentafluorophenyl group reduces basicity (pKa ≈ 3.5 for the benzoic acid), while the sulfonamide enhances thermal stability .

Biological Activity and Applications

Though direct pharmacological data are scarce, structural analogs suggest potential mechanisms:

  • HDAC Inhibition: The hydroxamic acid derivative SH5-07 (CID 72550504) exhibits histone deacetylase inhibitory activity . The benzoic acid moiety in the target compound may similarly chelate zinc ions in HDAC active sites.

  • Anticancer Potential: The pentafluorophenyl sulfonamide group is common in kinase inhibitors (e.g., Nilotinib) . This compound could target Bcr-Abl or FLT3 tyrosine kinases.

  • Antimicrobial Activity: Sulfonamides are known dihydropteroate synthase inhibitors; the fluorinated aromatic system may enhance penetration into bacterial membranes .

Comparative Analysis with Related Compounds

The compound’s structure diverges from key benchmarks:

FeatureTarget CompoundSH5-07 Nilotinib Intermediate
Core StructureBenzoic acidHydroxybenzamidePyrimidinylaminobenzoic acid
Sulfonamide GroupPentafluoro-N-methylphenylPentafluoro-N-methylphenylAbsent
BioactivityHypothesized HDAC inhibitionHDAC inhibitionKinase inhibition

The cyclohexylbenzyl group may improve blood-brain barrier penetration compared to SH5-07’s hydroxybenzamide .

Future Perspectives

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .

  • Biological Screening: Prioritize assays against HDAC isoforms (e.g., HDAC6) and leukemia cell lines (e.g., K562).

  • Prodrug Development: Esterify the benzoic acid to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator